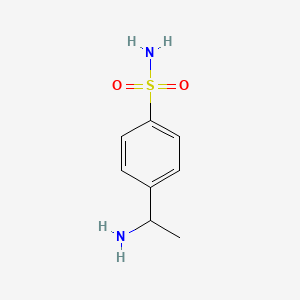

4-(1-Aminoéthyl)benzènesulfonamide

Vue d'ensemble

Description

4-(1-Aminoethyl)benzenesulfonamide, also known as 4-Aminoethylbenzenesulfonamide (AEBS), is an organic compound composed of an aromatic ring, an amine group, and a sulfonamide group. AEBS is a white crystalline powder with a melting point of about 120°C. It is used as a reagent in organic synthesis and as a pharmaceutical intermediate. AEBS has been studied for its potential applications in medicinal chemistry, including its use as an anti-inflammatory agent and an inhibitor of enzymes involved in cancer cell proliferation.

Applications De Recherche Scientifique

Synthèse des colorants

Le 4-(1-Aminoéthyl)benzènesulfonamide sert d'intermédiaire dans la synthèse de divers colorants. Son groupe sulfonamide peut subir des réactions pour former des composés azoïques, qui sont une classe de colorants caractérisés par leurs couleurs vives et leurs applications dans les industries textiles .

Production de polymères

Ce composé est utilisé dans l'industrie des polymères, où il agit comme un monomère ou un extenseur de chaîne. Il contribue à la production de polymères aux propriétés spécifiques, telles qu'une durabilité accrue ou une stabilité thermique améliorée .

Développement de tensioactifs

Dans le domaine des tensioactifs, le this compound peut être utilisé pour créer des composés qui réduisent la tension superficielle. Ceux-ci sont essentiels dans les détergents, les émulsifiants et les dispersants, qui ont une utilisation répandue dans les produits de nettoyage ménagers et industriels .

Recherche pharmaceutique

Les caractéristiques structurales du composé en font un candidat pour le développement de médicaments, en particulier comme précurseur dans la synthèse de produits pharmaceutiques qui peuvent posséder des propriétés analgésiques ou anti-inflammatoires .

Catalyseurs dans les réactions chimiques

Sa structure unique lui permet d'agir comme catalyseur ou comme composant d'un système catalytique dans diverses réactions chimiques, augmentant potentiellement l'efficacité et la sélectivité de ces processus .

Études d'interaction biochimique

Le this compound a été utilisé dans des systèmes modèles pour étudier les interactions biochimiques. Par exemple, il peut être mis en œuvre sur des puces microfluidiques nécessaires aux mesures de transformée de Fourier, qui sont cruciales pour comprendre les interactions moléculaires .

Recherche en science des matériaux

Les chercheurs en science des matériaux peuvent utiliser ce composé pour modifier les propriétés de surface des matériaux, créant ainsi des revêtements ou des additifs spécialisés qui améliorent les performances des matériaux .

Applications en sciences de l'environnement

En sciences de l'environnement, il peut faire partie de la synthèse de composés utilisés dans le contrôle de la pollution, tels que des agents qui dégradent les substances nocives ou des matériaux qui captent les polluants .

Safety and Hazards

4-(1-Aminoethyl)benzenesulfonamide is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mécanisme D'action

Target of Action

The primary target of 4-(1-Aminoethyl)benzenesulfonamide is Carbonic Anhydrase II (CAII) . CAII is an enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

4-(1-Aminoethyl)benzenesulfonamide, also known as AEBSA, binds to CAII . .

Analyse Biochimique

Biochemical Properties

4-(1-Aminoethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial for maintaining acid-base balance in tissues and organs by catalyzing the reversible hydration of carbon dioxide. The interaction between 4-(1-Aminoethyl)benzenesulfonamide and carbonic anhydrase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can affect various physiological processes, including respiration and ion transport.

Cellular Effects

The effects of 4-(1-Aminoethyl)benzenesulfonamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(1-Aminoethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase IX, leading to altered pH regulation and reduced cell proliferation . Additionally, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 4-(1-Aminoethyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition. By binding to the active site of carbonic anhydrase enzymes, it prevents the enzyme from catalyzing the hydration of carbon dioxide. This binding interaction is facilitated by the sulfonamide group of the compound, which forms a stable complex with the zinc ion present in the enzyme’s active site . This inhibition can lead to downstream effects on cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1-Aminoethyl)benzenesulfonamide can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to 4-(1-Aminoethyl)benzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, which may result in long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of 4-(1-Aminoethyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-(1-Aminoethyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 4-(1-Aminoethyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of 4-(1-Aminoethyl)benzenesulfonamide is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, the compound may localize to the mitochondria or the cytoplasm, depending on the presence of specific targeting sequences .

Propriétés

IUPAC Name |

4-(1-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSCEUQIQKFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395083 | |

| Record name | 4-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49783-81-5 | |

| Record name | 4-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminoethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)